2-(1,3-benzoxazol-2-ylsulfanyl)-N-{2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide
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Overview
Description
2-(1,3-benzoxazol-2-ylsulfanyl)-N-{2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its intricate structure, which includes benzoxazole, thiazole, and pyridazine moieties
Preparation Methods
The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-{2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the benzoxazole and thiazole intermediates, followed by their coupling with the pyridazine derivative. The final step involves the introduction of the acetamide group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis in a laboratory setting provides a foundation for potential scale-up processes.
Chemical Reactions Analysis
2-(1,3-benzoxazol-2-ylsulfanyl)-N-{2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazole or thiazole rings, where halogenated derivatives can be formed using reagents like thionyl chloride (SOCl2).
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as a fluorescent probe for detecting metal ions, making it useful in bioimaging and biosensing applications.
Medicine: Preliminary studies suggest that it may possess pharmacological properties, such as antimicrobial and anticancer activities, although further research is needed to confirm these effects.
Industry: Its potential use as a corrosion inhibitor for metals in acidic environments has been explored, highlighting its industrial relevance.
Mechanism of Action
The exact mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-{2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. The benzoxazole and thiazole moieties may play a role in binding to metal ions or interacting with biological macromolecules, while the pyridazine ring could be involved in modulating biochemical pathways.
Comparison with Similar Compounds
When compared to other similar compounds, 2-(1,3-benzoxazol-2-ylsulfanyl)-N-{2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide stands out due to its unique combination of benzoxazole, thiazole, and pyridazine rings. Similar compounds include:
2-(1,3-benzoxazol-2-ylsulfanyl)-N-cyclohexylpropanamide: Known for its anticonvulsant and antidepressant properties.
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide: Studied for its potential use as a fluorescent probe and corrosion inhibitor.
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide:
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxopyridazin-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3S2/c1-12-19(30-13(2)22-12)15-7-8-18(27)25(24-15)10-9-21-17(26)11-29-20-23-14-5-3-4-6-16(14)28-20/h3-8H,9-11H2,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHHPIMGAVQRQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN(C(=O)C=C2)CCNC(=O)CSC3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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